1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine

Physicochemical profiling Drug-likeness ADME prediction

Fragment-based drug discovery requires conformationally rigid, dual-derivatisable scaffolds. This compound meets Rule of Three criteria (MW 170.24, 1 HBD, 5 HBA, XLogP3 +0.1). The azetidine 3-amine and thiadiazole ring provide two orthogonal derivatisation handles for amidation, sulfonylation, or N-functionalisation. Enables rapid SAR expansion for kinase hinge-binding libraries, PolQ inhibitors (ref. WO2024099336A1), and antimicrobial series (MIC 3.34-3.71 µM). Procure a single building block to generate diverse screening collections, maximising chemical space explored per unit.

Molecular Formula C6H10N4S
Molecular Weight 170.24 g/mol
Cat. No. B12273875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine
Molecular FormulaC6H10N4S
Molecular Weight170.24 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)N2CC(C2)N
InChIInChI=1S/C6H10N4S/c1-4-8-9-6(11-4)10-2-5(7)3-10/h5H,2-3,7H2,1H3
InChIKeySRRWTNXDIUFOOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine: Core Building Block Profile


1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine (CAS 1485287-30-6, molecular formula C₆H₁₀N₄S, molecular weight 170.24 g/mol) is a heterocyclic building block that integrates a 5-methyl-1,3,4-thiadiazole ring with an azetidine-3-amine moiety via a direct N–C bond . The compound is classified as a bifunctional scaffold: the primary amine on the azetidine ring serves as a derivatisation handle, while the electron-rich thiadiazole contributes to π-stacking and hydrogen-bonding interactions with biological targets . Commercially available at ≥98% purity from multiple suppliers, it is used as a key intermediate in the synthesis of kinase inhibitor libraries, antimicrobial agents, and PolQ-targeted anticancer compounds . Its closest structural analog is 1-(1,3,4-thiadiazol-2-yl)azetidin-3-amine (CAS 1343676-60-7), which lacks the 5-methyl substituent and exhibits distinctly different physicochemical and biological properties .

1
Kinase inhibitor and PolQ-targeted library synthesis Core scaffold for ATP-binding site fragments and DNA repair-targeted compounds
2
Dual-derivatisation scaffold for diversity-oriented synthesis Primary amine and 2-aminothiadiazole provide orthogonal reactive handles
3
Patent-covered chemotype for synthetic lethal strategies Structurally encompassed within WO2024099336A1 PolQ inhibitor claims

1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine: Why Analogs Fall Short


Despite belonging to the broader thiadiazole-azetidine family, 1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine occupies a narrow structural niche defined by (i) direct N-linkage between the azetidine 1-position and the thiadiazole 2-position, (ii) the presence of a free primary amine at the azetidine 3-position, and (iii) a methyl group at the thiadiazole 5-position. These features are not simultaneously present in any close analog. The 5-methyl group increases computed XLogP3 from −0.3 (des-methyl analog) to +0.1, altering membrane permeability potential . The N-linked (vs. S-linked) connectivity determines the spatial orientation of the azetidine ring and dictates which derivatisation chemistry is accessible . Published SAR studies on thiadiazole-azetidinone hybrids demonstrate that even minor substituent changes (e.g., halogen position on the phenyl ring) shift antimicrobial MIC values by 2- to 10-fold . Consequently, generic substitution with a different thiadiazole-azetidine analog—such as the 2-sulfanyl, 2-methylthio, or azetidin-2-one variants—cannot be assumed to preserve biological activity without explicit head-to-head comparison data. The evidence compiled below quantifies the differentiation points that matter for scientific selection.

5-Methyl vs. Des-methyl
Lipophilicity shift Removing the 5-methyl group alters computed XLogP3, which may shift membrane permeability context away from the mildly lipophilic regime required for cell-based assays.
N-Linked vs. S-Linked analogs
Derivatisation capacity S-linked azetidine-thiadiazole analogs offer only a single derivatisable site and different electronic character, limiting the parallel library synthesis accessible with the N-linked scaffold.
Azetidine vs. Piperidine ring
Conformational restraint Larger saturated N-heterocycle analogs increase rotatable bond count and reduce ligand efficiency; the azetidine ring strain may uniquely modulate amine reactivity.

1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine: Differentiation Evidence


Lipophilicity Shift: 5-Methyl vs. Des-Methyl Analogs

The 5-methyl group on the thiadiazole ring of 1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine raises the computed partition coefficient (XLogP3) from −0.3 (des-methyl analog, CID 64160047) to +0.1 (target compound, CID 65208185), a Δ of +0.4 log units . This shift moves the compound from a hydrophilic regime (XLogP3 < 0) into the mildly lipophilic range (XLogP3 ≈ 0), which is associated with improved passive membrane permeability in fragment-based drug discovery . Molecular weight increases from 156.21 to 170.24 g/mol, while topological polar surface area remains unchanged at 83.3 Ų, indicating that the lipophilicity gain occurs without compromising hydrogen-bonding capacity .

Lipophilicity Shift
Head-to-head
XLogP3 Δ +0.4
5-Methyl vs. Des-methyl
Supports cell-permeability screening context.
Computed values (PubChem); experimental logP/D confirmation may be required.
Physicochemical profiling Drug-likeness ADME prediction

N-Linked Architecture Enables Dual Derivatisation

1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine features a direct nitrogen–carbon bond between the azetidine N1 and the thiadiazole C2, forming a 2-aminothiadiazole substructure. In contrast, the closest commercially available analogs—2-(azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole (CAS 1342402-86-1) and 2-{[(azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole (CAS 1864064-83-4)—employ a sulfur linker between the azetidine and thiadiazole rings . The N-linked architecture preserves the aromaticity of the 2-aminothiadiazole system, enabling electrophilic aromatic substitution and N-functionalisation chemistry not accessible to the S-linked analogs. The free primary amine at the azetidine 3-position further permits amide bond formation, reductive amination, and urea/thiourea synthesis, establishing a dual-derivatisation strategy unavailable in analogs where both positions are substituted .

N-Linked Architecture
Head-to-head
2 derivatisable sites vs. 1 in S-linked analogs
C–N vs. C–S bond energy difference
Enables divergent parallel library synthesis.
Based on structural comparison of CAS records; synthetic accessibility confirmed by supplier routes.
Synthetic accessibility Scaffold diversification Parallel library synthesis

Antimicrobial Potency Advantage of Thiadiazole-Azetidine Scaffold

Although direct MIC data for unmodified 1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine have not been reported in peer-reviewed literature, SAR data from structurally related thiadiazole-azetidinone hybrids demonstrate that the thiadiazole-azetidine pharmacophore can deliver antimicrobial potency superior to standard-of-care reference drugs. In a systematic study of 4-(substituted phenyl-thiadiazol-2-yl)-azetidin-2-one derivatives, the most active compounds (AZ-10, AZ-19, AZ-20) achieved MIC values of 3.34–3.71 µM against pathogenic bacterial strains, compared with 4.29–5.10 µM for reference drugs amoxicillin and fluconazole . This represents a 1.3- to 1.5-fold improvement in potency. The target compound differs from these azetidin-2-ones in possessing a non-oxidised azetidine ring with a free amine, a feature that may further enhance target engagement through additional hydrogen-bonding interactions. The 5-methyl substituent on the thiadiazole was identified as a critical SAR determinant in related antimycobacterial series: Bonde et al. (2010) reported that electron-donating substituents on the thiadiazole partner improved antimycobacterial MIC values against M. tuberculosis H37Rv .

Antimicrobial Potency
Class-level
MIC 3.34–3.71 µM
Thiadiazole-azetidine chemotype vs. reference drugs
Supports antimicrobial screening context for the scaffold class.
SAR derived from azetidin-2-one hybrids; target compound is a precursor, not directly tested.
Antimicrobial agents Drug-resistant infections MIC determination

Antimycobacterial Derivative Activity Against M. tuberculosis

A derivative incorporating the 1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl scaffold—specifically 4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine—was reported to exhibit an MIC of 26.46 µg/mL against M. tuberculosis H37Rv, alongside activity against Staphylococcus aureus (MIC = 12 µg/mL) and Candida albicans (IC₅₀ = 15 µg/mL) . When compared to the widely used antitubercular standard isoniazid (MIC typically 0.02–0.2 µg/mL against susceptible H37Rv under identical assay conditions), the derivative shows weaker potency; however, its activity against drug-resistant strains was not assessed and may differentiate it from frontline agents that target conventional pathways. Critically, the 1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine core provides the structural framework upon which the benzothiazole substituents are installed, indicating that the core itself is a productive starting point for antimycobacterial SAR campaigns .

Antimycobacterial Activity
Supporting
M. tuberculosis MIC = 26.46 µg/mL
Derivative vs. Isoniazid standard
Validates the core scaffold for anti-infective SAR campaigns.
Activity measured from an elaborated benzothiazole derivative, not the bare building block.
Antitubercular agents Mycobacterium tuberculosis Drug-resistant TB

Fragment-Like H-Bond Profile vs. Piperidine Analogs

The target compound possesses 1 hydrogen-bond donor (azetidine NH₂) and 5 hydrogen-bond acceptors (thiadiazole N and S atoms plus azetidine N), yielding a donor/acceptor ratio of 0.20 . This places it within the 'rule of three' guidelines for fragment-based screening (HBD ≤ 3, HBA ≤ 6) . The rotational bond count is 1, providing conformational restraint that can improve binding entropy upon target engagement. By comparison, a hypothetical piperidine analog (replacing the four-membered azetidine with a six-membered piperidine ring) would increase the rotatable bond count and molecular weight, reducing ligand efficiency. The azetidine ring strain (~26 kcal/mol for azetidine vs. ~1 kcal/mol for piperidine) may also modulate the reactivity of the adjacent amine, offering a unique pharmacokinetic profile distinct from larger saturated N-heterocycle analogs .

Fragment-like Profile
Class-level
HBD 1 | HBA 5 | RotB 1
Meets Rule of Three criteria
Supports selection for fragment-based screening libraries.
Azetidine ring strain (~26 kcal/mol) offers a unique reactivity profile vs. piperidine.
Fragment-based drug discovery Ligand efficiency Scaffold selection

PolQ Inhibitor Patent Covering Thiadiazole-Azetidine Chemotype

International patent application WO2024099336A1 (DANATLAS PHARMACEUTICALS, filed 2023) discloses thiadiazolyl derivatives as inhibitors of DNA polymerase theta (PolQ), a key enzyme in the microhomology-mediated end-joining (MMEJ) DNA repair pathway . PolQ is selectively upregulated in homologous recombination-deficient (HRD) tumours, making it a validated synthetic lethal target in BRCA-mutant and other HRD cancers . The patent's Markush structures encompass compounds containing a thiadiazole core linked to an azetidine-containing moiety, a structural motif directly represented by 1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine. While specific IC₅₀ values for the target compound are not disclosed in the patent, the explicit inclusion of this chemotype in a composition-of-matter patent targeting a high-value oncology indication signals its strategic relevance in contemporary drug discovery . Importantly, PolQ inhibitors represent a mechanism distinct from traditional kinase-targeted thiadiazoles (e.g., Abl, Akt, VEGFR-2 inhibitors), broadening the therapeutic applicability of the scaffold.

PolQ Patent Coverage
Supporting
Encompassed by WO2024099336A1 Markush
Mechanistically distinct from kinase-targeted thiadiazoles
Context for DNA repair-targeted research programmes.
Specific IC₅₀ values not disclosed for the building block itself; source is a patent filing.
DNA damage repair Synthetic lethality PolQ inhibitors Targeted oncology

1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine: Application Scenarios


Kinase Fragment Library Design via Azetidine Restraint

The target compound's low molecular weight (170.24 g/mol), single rotatable bond, and favorable hydrogen-bond donor/acceptor profile (1 HBD, 5 HBA) meet standard Rule of Three criteria for fragment-based drug discovery . Procurement of this building block enables the construction of focused fragment libraries targeting ATP-binding pockets of kinases, where the azetidine ring provides conformational rigidity to enhance binding entropy and the 5-methylthiadiazole engages the hinge region via π-stacking and hydrogen bonding. The primary amine handle permits rapid parallel derivatisation into amides, sulfonamides, or ureas for SAR expansion .

PolQ-Targeted Anticancer Lead Synthesis

Patent WO2024099336A1 identifies thiadiazolyl-azetidine hybrids as PolQ polymerase inhibitors for treating HRD-positive cancers . 1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine serves as a direct synthetic entry point into this chemotype. Its 5-methyl substituent and free amine enable the preparation of analogs that probe the PolQ ATP-binding site, a strategy distinct from PARP inhibitor development. The compound is recommended for medicinal chemistry groups pursuing synthetic lethal approaches in BRCA1/2-mutant breast, ovarian, and pancreatic cancer models .

Anti-Infective SAR from Thiadiazole-Azetidine Pharmacophore

Published class-level data demonstrate that thiadiazole-azetidine hybrids achieve antimicrobial MIC values of 3.34–3.71 µM, outperforming reference drugs amoxicillin and fluconazole by up to 1.5-fold . Additionally, a derivative of the target compound exhibits antimycobacterial activity (M. tuberculosis MIC = 26.46 µg/mL) . These data position 1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine as a suitable core scaffold for initiating iterative SAR studies against drug-resistant bacterial and mycobacterial strains, with the 5-methyl group providing a defined vector for further structural elaboration.

Dual-Derivatisation Scaffold for Diversity-Oriented Synthesis

Unlike S-linked thiadiazole-azetidine analogs (e.g., 2-(azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole) that offer only a single derivatisable site, the target compound provides two chemically orthogonal handles: the azetidine 3-amine (suitable for amidation, reductive amination, sulfonylation) and the 2-aminothiadiazole system (amenable to electrophilic substitution and N-functionalisation) . This dual reactivity enables a single building block to generate structurally diverse compound collections for high-throughput screening, maximising the chemical space explored per procurement unit .

Application
Selection Property
Validation Focus
Kinase fragment library design
Conformational restraint and fragment-like profile
Ligand efficiency and binding entropy
PolQ-targeted lead synthesis
Markush-covered chemotype
Synthetic lethal model context
Anti-infective SAR studies
Reported class-level antimicrobial screening context
MIC endpoint review against drug-resistant strains
Diversity-oriented synthesis
Dual orthogonal derivatisation handles
Chemical space exploration per procurement unit
Quote Request

Request a Quote for 1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.